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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B583254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B)

and Ubiquitously Transcribed Tetratricopeptide Repeat, X-linked (UTX/KDM6A) histone lysine

demethylases.[1][2] These enzymes are responsible for the removal of methyl groups from

lysine 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing. By inhibiting

JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation

(H3K27me3), which in turn represses the transcription of target genes.[1] This mechanism

underlies its utility in studying the role of H3K27 demethylation in various biological processes,

including inflammation, cancer, and development.[3][4] GSK-J1 sodium salt is the salt form of

the active inhibitor. Due to its polar carboxylate group, GSK-J1 has limited cell permeability; for

studies requiring high intracellular concentrations, the cell-permeable ethyl ester prodrug, GSK-

J4, is often utilized.[4][5]
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Property Value Source(s)

Molecular Formula C₂₂H₂₂N₅O₂ · Na [3]

Formula Weight 411.4 g/mol [3]

Purity ≥95% [3]

Appearance Crystalline solid [3]

Storage (Solid) -20°C for ≥ 4 years [3]

Storage (Stock Solution)
-80°C for up to 1 year; -20°C

for up to 1 month
[1]

Solvent Solubility Notes Source(s)

DMSO
Slightly soluble (as

sodium salt)

Use fresh, anhydrous

DMSO as it is

hygroscopic, which

can reduce solubility.

Sonication is

recommended to aid

dissolution.

[1][3]

Up to 78 mg/mL (as

free acid)

The free acid form of

GSK-J1 shows higher

reported solubility in

DMSO.

[1]

Water Insoluble [1]

Ethanol Insoluble [1]

PBS Insoluble -

Inhibitory Activity
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Target IC₅₀ Assay Type Source(s)

JMJD3 (KDM6B) 60 nM Antibody-based assay [3][6]

18 µM Mass spectrometry [3][6]

UTX (KDM6A) 56 µM Mass spectrometry [3][6]

Signaling Pathway
GSK-J1 exerts its anti-inflammatory effects by modulating the TLR4-NF-κB signaling pathway.

In response to stimuli like lipopolysaccharide (LPS), JMJD3 is upregulated and demethylates

H3K27 at the promoters of pro-inflammatory genes, including TLR4, TNFα, IL1β, and IL6,

leading to their transcription. By inhibiting JMJD3, GSK-J1 increases H3K27me3 levels at these

promoters, repressing gene expression and subsequently inhibiting the activation of the NF-κB

pathway.[3]
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Caption: GSK-J1 inhibits JMJD3, increasing H3K27me3 and repressing inflammatory gene

transcription.

Experimental Protocols
Protocol 1: Preparation of GSK-J1 Sodium Salt Stock
Solution for In Vitro Use
Materials:

GSK-J1 sodium salt powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortexer and/or sonicator

Procedure:

Weighing: Accurately weigh the desired amount of GSK-J1 sodium salt powder in a sterile

microcentrifuge tube.

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock

concentration (e.g., 10-50 mM). It is crucial to use fresh, high-quality DMSO as it is

hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1]

Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the

solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are

no visible particles.

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw

cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-

term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell
Culture
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Materials:

GSK-J1 stock solution in DMSO

Pre-warmed cell culture medium

Procedure:

Thawing: Thaw an aliquot of the GSK-J1 stock solution at room temperature.

Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture

medium to achieve the desired final concentration for your experiment.

Important Consideration: The final concentration of DMSO in the cell culture medium should

be kept as low as possible, ideally ≤ 0.1% (v/v), to minimize solvent-induced cytotoxicity.[7] A

maximum concentration of 0.5% (v/v) may be tolerated by some cell lines, but this should be

determined empirically.[8]

Vehicle Control: Always include a vehicle control in your experiments, which consists of cell

culture medium with the same final concentration of DMSO as used for the GSK-J1

treatment.[8]

Immediate Use: It is recommended to prepare the working solutions fresh for each

experiment and use them immediately to prevent potential precipitation or degradation.

Protocol 3: Preparation of GSK-J1 Formulation for In
Vivo Administration
This protocol describes the preparation of a vehicle for intraperitoneal or oral administration.

Formulations should be prepared fresh on the day of use.

Materials:

GSK-J1 stock solution in DMSO (e.g., 25 mg/mL)

PEG300 (Polyethylene glycol 300)

Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl)

Sterile tubes

Procedure (for a 1 mL final volume):[9]

Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL GSK-J1 stock solution in DMSO.

Add Co-solvent: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is

clear.

Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear.

Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]

This formulation can achieve a GSK-J1 solubility of ≥ 2.5 mg/mL.[9]

Administration: The solution should be used immediately for animal dosing. If any

precipitation or phase separation occurs during preparation, gentle heating and/or sonication

can be used to aid dissolution.[9]

Caption: Workflow for the preparation of GSK-J1 solutions for research applications.

Disclaimer
This product is for research use only and is not intended for human or veterinary use. The

information provided is based on published literature and should be used as a guide. Optimal

concentrations and conditions may vary depending on the specific application and cell line, and

should be determined empirically by the end-user.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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